2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
The compound with the molecular formula C25H18Cl3N5OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, amines, and a sulfonamide group. Its diverse chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H18Cl3N5OS typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a chlorinated aromatic amine with a sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of C25H18Cl3N5OS may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C25H18Cl3N5OS: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorides in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of C25H18Cl3N5OS
Scientific Research Applications
C25H18Cl3N5OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C25H18Cl3N5OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
C25H18Cl3N5OS: can be compared with other similar compounds, such as:
C24H17Cl3N5OS: A structurally similar compound with one less carbon atom, which may exhibit different chemical and biological properties.
C25H18Cl2N5OS: A compound with one less chloride atom, potentially leading to variations in reactivity and applications.
The uniqueness of C25H18Cl3N5OS lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H18Cl3N5OS |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H18Cl3N5OS/c26-19-8-6-18(7-9-19)24-31-32-25(33(24)22-12-10-20(27)11-13-22)35-16-23(34)30-29-15-21(28)14-17-4-2-1-3-5-17/h1-15H,16H2,(H,30,34)/b21-14-,29-15- |
InChI Key |
FZQREWNAWBVLGA-RHSWHVRTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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